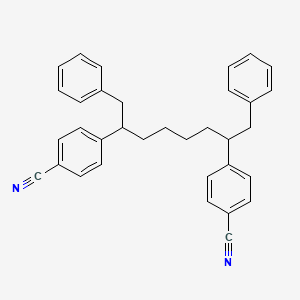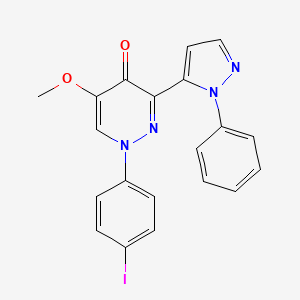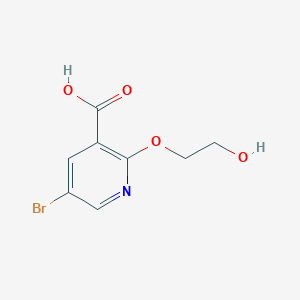
2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of α-halogeno hydrazones with imines in the presence of sodium carbonate can lead to the formation of tetrahydrobenzazepine derivatives . The reaction typically proceeds under moderate to high chemical yields.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can further improve the sustainability of the industrial production methods.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated benzazepine derivatives. Substitution reactions can result in a variety of functionalized benzazepine compounds.
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Industry: The compound’s unique structural features make it valuable for the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of neurotransmitter receptors in the central nervous system, leading to anxiolytic effects . Additionally, its potential anticancer activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,5-benzoxazepine: Known for its anticancer properties.
2,3-Dihydro-1,5-benzothiazepine: Used as a calcium channel blocker and vasodilator.
2,3,4,5-Tetrahydro-1,2,4-triazine: Studied for its potential bioactive properties.
Uniqueness
2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to modulate neurotransmitter receptors and induce cell cycle arrest in cancer cells sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C18H21NO/c1-19-12-11-14-5-3-4-6-17(14)18(13-19)15-7-9-16(20-2)10-8-15/h3-10,18H,11-13H2,1-2H3 |
Clé InChI |
ZCMPTCLUVXAAJC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC=CC=C2C(C1)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid](/img/structure/B13994563.png)



![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)

![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)





